molecular formula C9H14N2O2S B3840335 pentyl N-(1,3-thiazol-2-yl)carbamate

pentyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B3840335
M. Wt: 214.29 g/mol
InChI Key: ZESSJMDPEOUONX-UHFFFAOYSA-N
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Description

Pentyl N-(1,3-thiazol-2-yl)carbamate (CAS 500208-39-9) is a synthetic organic compound with the molecular formula C 10 H 15 ClN 2 O 2 S and a molecular weight of 262.76 g/mol . Its structure features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a pentyl carbamate group . This core thiazole scaffold is of significant interest in medicinal chemistry research; for instance, structurally related benzo[d]thiazol-2-ylcarbamate analogs have demonstrated notable anticonvulsant activity in preclinical models such as PTZ-induced convulsion and maximal electroshock tests . The compound is characterized by a calculated density of 1.28 g/cm³ and a refractive index of 1.566 . It is supplied for research and development purposes and is strictly for laboratory use. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl N-(1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-3-4-6-13-9(12)11-8-10-5-7-14-8/h5,7H,2-4,6H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESSJMDPEOUONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pentyl N 1,3 Thiazol 2 Yl Carbamate and Its Analogs

General Strategies for Thiazole-Carbamate Synthesis

The synthesis of pentyl N-(1,3-thiazol-2-yl)carbamate and its related structures is not typically a single-step process. It is strategically divided into two main phases: the formation of the foundational 1,3-thiazole ring system, specifically 2-aminothiazole (B372263), and the subsequent installation of the carbamate (B1207046) side chain onto the exocyclic amine.

Formation of the 1,3-Thiazole Ring System

The cornerstone of the target molecule is the 2-aminothiazole scaffold. This heterocyclic amine is a common intermediate in the synthesis of numerous compounds. chemicalbook.com Its preparation is well-established, with several reliable methods available.

The most prominent and widely utilized method for constructing 2-aminothiazole derivatives is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. chemicalbook.comresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. chemicalbook.comderpharmachemica.com

The general mechanism involves the reaction of thiourea with an α-halo ketone or aldehyde, such as chloroacetaldehyde (B151913) or a bromoacetophenone. chemicalbook.comrsc.org The versatility of this method allows for the synthesis of variously substituted 2-aminothiazoles by simply changing the α-halocarbonyl starting material. derpharmachemica.com While the classic approach uses solvents and may require heating, modern variations have been developed, including solvent-free conditions and microwave-assisted reactions, which can reduce reaction times and improve yields. nih.govorganic-chemistry.org

Reactant 1Reactant 2Key ConditionsProductReference
α-HaloketoneThioureaReflux in ethanolSubstituted 2-Aminothiazole derpharmachemica.com
ChloroacetaldehydeThioureaAqueous/Alcoholic solution2-Aminothiazole chemicalbook.com
2-Bromoacetophenones1-Substituted-2-thioureasHeated microreactor (70 °C), EOFSubstituted 2-Aminothiazoles rsc.org
α-haloketonesThioureaSolvent-free, catalyst-free2-Aminothiazoles organic-chemistry.org

Beyond the Hantzsch synthesis, other cyclization strategies exist for forming the 2-aminothiazole ring. One notable method involves the reaction of chloroacetal (chloroacetaldehyde diethyl acetal) with thiourea in an aqueous alcohol solution. google.com This approach avoids the direct use of the unstable and polymerization-prone chloroacetaldehyde. chemicalbook.com The reaction proceeds by heating the mixture under reflux, followed by neutralization to isolate the 2-aminothiazole product. google.com

Another pathway involves the conversion of thiazoline (B8809763) derivatives through dehydrogenation using various reagents. derpharmachemica.com Additionally, multi-component reactions have been developed that allow for the one-pot synthesis of functionalized 2-aminothiazoles from diverse starting materials. researchgate.net

Introduction of the Carbamate Group

Once the 2-aminothiazole nucleus is obtained, the next critical step is the formation of the N-pentylcarbamate side chain. This is achieved by reacting the exocyclic amino group of 2-aminothiazole with a suitable carbamoylating agent. The reactivity of 2-aminothiazole can be complex; it can react at either the exocyclic amino nitrogen or the endocyclic ring nitrogen. chemicalbook.com However, under many conditions, the reaction preferentially occurs at the more nucleophilic exocyclic amine.

A direct and efficient method for forming the carbamate linkage is the reaction of 2-aminothiazole with a suitable chloroformate, such as pentyl chloroformate. This reaction is typically performed in an inert solvent like methylene (B1212753) chloride in the presence of a base, such as triethylamine (B128534), to act as an acid scavenger for the hydrochloric acid byproduct.

A well-documented analog synthesis is the preparation of phenyl N-(1,3-thiazol-2-yl)carbamate. nih.govresearchgate.net In this procedure, phenyl chloroformate is added to a cold solution of 2-aminothiazole and triethylamine. The reaction mixture is then warmed to room temperature to complete the conversion, yielding the desired carbamate. nih.govresearchgate.net The same principle applies directly to the synthesis of the target pentyl carbamate by substituting phenyl chloroformate with pentyl chloroformate.

AmineChloroformateBaseSolventProductReference
Thiazol-2-aminePhenyl ChloroformateTriethylamineMethylene ChloridePhenyl N-(1,3-thiazol-2-yl)carbamate nih.govresearchgate.net
Thiazol-2-aminePentyl ChloroformateTriethylamine (or other suitable base)Methylene Chloride (or other inert solvent)This compoundInferred

Several other reagents can be employed for the carbamoylation of 2-aminothiazole, offering alternatives to chloroformates.

Isocyanates : Isocyanates (R-N=C=O) react readily with primary amines to form urea (B33335) linkages. wikipedia.orgpoliuretanos.net While this does not directly form a carbamate, the reaction of 2-aminothiazole with an isocyanate is a known transformation. nih.gov To form the target carbamate, one could envision a two-step process where pentanol (B124592) first reacts with a carbonyl source to form an activated species that then reacts with 2-aminothiazole.

Carbonyl Diimidazole (CDI) : 1,1'-Carbonyldiimidazole (CDI) is a safer alternative to phosgene-based reagents. wikipedia.orgyoutube.com It is widely used to form amides, esters, and carbamates. wikipedia.org The synthesis of a carbamate using CDI involves a two-step, one-pot procedure. First, CDI reacts with an alcohol (in this case, pentanol) to form a reactive N-acylimidazole intermediate. Subsequent addition of the amine (2-aminothiazole) to this intermediate results in the formation of the desired carbamate with imidazole (B134444) and carbon dioxide as byproducts. youtube.com

Triphosgene (B27547) : Triphosgene, a stable crystalline solid, serves as a safe and convenient substitute for highly toxic phosgene (B1210022) gas. nih.gov It can be used to synthesize carbamates from alcohols and amines. nih.gov One common pathway involves the reaction of triphosgene with a primary amine to generate a highly reactive isocyanate intermediate in situ. guidechem.comresearchgate.net This isocyanate can then be trapped by an alcohol (pentanol) to yield the final carbamate product. Alternatively, triphosgene can react with an amine to form a carbamoyl (B1232498) chloride, which can then be reacted with an alcohol. nih.govresearchgate.net

Specific Synthetic Pathways for this compound Core Structure

The formation of the fundamental N-(1,3-thiazol-2-yl)carbamate scaffold can be achieved through either multi-component reactions that build the heterocyclic ring and attach the side chain concurrently, or through a more traditional stepwise approach starting from a pre-formed thiazole precursor.

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex thiazole derivatives from simple starting materials in a single pot, promoting atom economy and reducing reaction times. ijcce.ac.irbepls.com While not explicitly documented for the direct synthesis of this compound, MCRs are widely used to generate the substituted 2-aminothiazole core, which is a direct precursor.

One prominent example is the Hantzsch thiazole synthesis, which can be performed as a one-pot, multi-component procedure. bepls.com For instance, new Hantzsch thiazole derivatives have been synthesized in high yields (79%-90%) through a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. rug.nl Another approach involves the reaction of α-diazoketones and thiourea in PEG-400 to produce 2-aminothiazoles in excellent yields (87–96%). bepls.com

Furthermore, a four-component, one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a pyrazole-4-carbaldehyde can be used to generate complex thiazole systems. ijcce.ac.ir These strategies highlight the potential of MCRs to construct the core thiazole ring, which can then be converted to the target carbamate in a subsequent step.

The most direct and widely reported method for synthesizing N-(1,3-thiazol-2-yl)carbamates involves the stepwise acylation of a 2-aminothiazole precursor. ksu.edu.saiaea.org This nucleophilic substitution reaction typically involves treating 2-aminothiazole with an appropriate chloroformate in the presence of a base. ksu.edu.sanih.gov

For the synthesis of the title compound, 2-aminothiazole would be reacted with pentyl chloroformate. A general procedure for a close analog, phenyl N-(1,3-thiazol-2-yl)carbamate, involves the slow addition of phenyl chloroformate to a cold solution of 2-aminothiazole and triethylamine in a solvent like methylene chloride. nih.govresearchgate.net The reaction mixture is then warmed to room temperature and stirred to completion. nih.govresearchgate.net This method is versatile and can be applied to a range of chloroformates to produce various carbamate derivatives. ksu.edu.sa The disappearance of the NH2 signal from the 2-aminothiazole precursor and the appearance of a new NH signal in the 1H NMR spectrum, along with a characteristic carbonyl signal in the 13C NMR spectrum (around δC = 152.5-154.5), confirms the formation of the carbamate. ksu.edu.sa

The table below outlines the synthesis of various thiazolyl carbamates using this stepwise approach.

Table 1: Stepwise Synthesis of Thiazolyl Carbamates from 2-Aminothiazole Precursors
2-Aminothiazole PrecursorChloroformate ReagentResulting CarbamateReference
2-AminothiazolePhenyl ChloroformatePhenyl N-(1,3-thiazol-2-yl)carbamate nih.govresearchgate.net
2-AminothiazoleHeptyl ChloroformateHeptyl N-(1,3-thiazol-2-yl)carbamate ksu.edu.sa
2-Amino-4-phenylthiazole (B127512)Methyl ChloroformateMethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate ksu.edu.sa
2-Amino-4-phenylthiazoleEthyl ChloroformateEthyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate ksu.edu.sa

Derivatization Strategies for Structural Modification

To create analogs of this compound, modifications can be introduced at several positions: the thiazole ring nitrogen, the thiazole ring carbon atoms, or the alkyl chain of the carbamate.

Direct N-substitution on the thiazole ring nitrogen of a pre-formed N-(1,3-thiazol-2-yl)carbamate is not commonly reported, as the nitrogen's lone pair of electrons contributes to the aromaticity of the thiazole ring. However, derivatization involving the ring nitrogen is a key strategy in thiazole chemistry. For example, 2-aminothiazoles can be converted to imidazo[2,1-b]thiazole (B1210989) systems through reactions with α-haloketones, a process that involves the cyclization of an intermediate formed via alkylation of the ring nitrogen. ksu.edu.sa This strategy fundamentally alters the core heterocyclic system but represents a pathway for significant structural modification originating from the thiazole nitrogen.

Introducing substituents at the C-4 and C-5 positions of the thiazole ring is a common and effective strategy for creating structural analogs. This can be achieved either by using a pre-substituted 2-aminothiazole precursor in a stepwise synthesis or by designing a multi-component reaction to build the substituted ring directly.

Many synthetic routes start with commercially available or readily synthesized substituted 2-aminothiazoles, such as 2-amino-4-phenylthiazole. ksu.edu.saiaea.org More complex substitutions can be introduced through multi-step sequences. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized by first preparing an amide from 2-amino-5-bromothiazole, followed by a Suzuki coupling reaction with 4-fluorophenylboronic acid to install the substituent at the C-5 position. nih.gov Similarly, 2-amino-4,5-diarylthiazole derivatives have been synthesized by reacting appropriately substituted α-bromoketones with thiourea. nih.gov

The table below provides examples of synthetic strategies for C-4 and C-5 substitution.

Table 2: Examples of C-4 and C-5 Substituted Thiazole Analogs
Precursor(s)Reagents/ConditionsPosition of SubstitutionProduct TypeReference
Substituted Acetophenone, Thiourea, IodineStirringC-4, C-54,5-Disubstituted-2-aminothiazoles nih.gov
2-Amino-5-bromothiazole, 3-(furan-2-yl)propanoic acid, then 4-fluorophenylboronic acidAmide coupling, then Suzuki couplingC-5N-(5-substituted-thiazol-2-yl) amides nih.gov
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-one, ThioureaReflux in ethanolC-4, C-54-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine nih.gov
α-Diazoketones, ThioureaPEG-400, 100 °CC-44-Substituted-2-aminothiazoles bepls.com

Varying the alkyl group of the carbamate function is a straightforward derivatization strategy. This is typically achieved by reacting 2-aminothiazole (or a C-4/C-5 substituted analog) with different alkyl or aryl chloroformates. ksu.edu.sa This approach allows for the introduction of a wide variety of linear, branched, or cyclic alkyl groups, as well as aryl groups, onto the carbamate nitrogen.

A study on thiazole-derived carbamates demonstrated this flexibility by synthesizing a series of compounds from 2-amino-4-phenylthiazole and various chloroformates, including methyl, ethyl, and heptyl chloroformates. ksu.edu.sa General methods for carbamate synthesis, such as those using carbonyl-di-imidazole (CDI) to activate an alcohol before reaction with an amine, also provide a pathway for alkyl chain modification, offering an alternative to the use of chloroformates. rsc.orgresearchgate.net

The table below illustrates how the carbamate's alkyl chain can be modified.

Table 3: Modification of the Carbamate Moiety via Chloroformate Reagents
2-Aminothiazole PrecursorChloroformate (R-O-CO-Cl)Resulting Carbamate (R-O-CO-NH-Thiazole)Reference
2-Amino-4-phenylthiazoleMethyl ChloroformateMethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate ksu.edu.sa
2-Amino-4-phenylthiazoleEthyl ChloroformateEthyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate ksu.edu.sa
2-AminothiazoleHeptyl ChloroformateHeptyl N-(1,3-thiazol-2-yl)carbamate ksu.edu.sa
2-AminothiazolePhenyl ChloroformatePhenyl N-(1,3-thiazol-2-yl)carbamate nih.gov

Introduction of Aromatic and Heteroaromatic Substituents via Coupling Reactions (e.g., Suzuki Coupling)

The introduction of aromatic and heteroaromatic moieties to the thiazole core is a critical strategy in medicinal chemistry for creating analogs of parent compounds like this compound. This structural modification allows for the exploration of structure-activity relationships (SAR) by altering the molecule's steric and electronic properties. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for achieving this, with the Suzuki-Miyaura coupling being a prominent and widely used method. numberanalytics.commdpi.com

These reactions typically involve the coupling of a halogenated thiazole derivative with an organometallic reagent, most commonly a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. researchgate.net This approach is valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse starting materials. researchgate.netnih.gov

General Reaction Scheme and Conditions

The fundamental transformation in a Suzuki coupling for thiazole functionalization involves the reaction of a halo-thiazole (commonly a bromo-thiazole) with an aryl- or heteroarylboronic acid. The reaction is facilitated by a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which then participates in the catalytic cycle.

Key components of the reaction include:

Thiazole Substrate: A thiazole ring bearing a leaving group, typically bromine, at the desired position of substitution.

Boronic Acid/Ester: The source of the aromatic or heteroaromatic substituent to be introduced.

Palladium Catalyst: The catalyst that facilitates the C-C bond formation. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and specialized pre-catalysts like Pd-PEPPSI-IPent. nih.govnih.govmdpi.com

Base: An inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step. nih.govmdpi.comnih.gov

Solvent: Anhydrous aprotic solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene (B28343) are commonly employed. nih.govmdpi.com

Research Findings in Analog Synthesis

Research has demonstrated the efficacy of Suzuki coupling for producing diverse thiazole derivatives. Studies on related heterocyclic systems provide a clear blueprint for the synthesis of analogs of this compound.

In one study, a series of aryl-substituted thiazolyl coumarin (B35378) derivatives were synthesized via Suzuki coupling. nih.gov The researchers started with 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one and coupled it with various arylboronic acids. After extensive optimization, they found that the Pd-PEPPSI-IPent catalyst (2 mol%) provided high yields of the desired products. nih.gov The reaction tolerated both electron-donating and electron-withdrawing groups on the arylboronic acid, though yields varied.

The table below summarizes the results from coupling the bromo-thiazolyl coumarin with different arylboronic acids. nih.gov

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-(2-methylthiazol-4-yl)-6-phenyl-2H-chromen-2-one81
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-3-(2-methylthiazol-4-yl)-2H-chromen-2-one85
34-Chlorophenylboronic acid6-(4-chlorophenyl)-3-(2-methylthiazol-4-yl)-2H-chromen-2-one70
44-(Trifluoromethyl)phenylboronic acid3-(2-methylthiazol-4-yl)-6-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one65
5Naphthalen-1-ylboronic acid3-(2-methylthiazol-4-yl)-6-(naphthalen-1-yl)-2H-chromen-2-one75

Another relevant investigation focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which demonstrates the coupling of a different halogenated heterocycle. mdpi.com The researchers coupled 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of aryl and heteroaryl boronic acids and pinacol (B44631) esters using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. This work highlights that boronic acids with electron-donating groups generally provided better yields than those with electron-withdrawing groups. mdpi.com

The data below illustrates the scope of this reaction with different boronic acids. mdpi.com

EntryAryl/Heteroaryl Boronic AcidProductYield (%)
14-Methylphenylboronic acid5-(4-methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide72
23,5-Dimethylphenylboronic acid5-(3,5-dimethylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide62
34-Fluorophenylboronic acid5-(4-fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide55
43-Chlorophenylboronic acid5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide48
5Thiophen-3-ylboronic acidN-(pyrazin-2-yl)-5-(thiophen-3-yl)thiophene-2-carboxamide65

While the Suzuki reaction is a primary method for C-C bond formation, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative strategy for introducing substituents. These reactions allow for the direct N-arylation of 2-aminothiazole derivatives with aryl halides or triflates. mit.edumit.edunih.gov This method directly modifies the exocyclic amine, creating a different class of analogs where the aryl group is attached to the nitrogen of the carbamate linker rather than the thiazole ring itself. Optimized protocols for this transformation have been developed, demonstrating broad substrate scope with various aryl bromides and triflates. nih.govnih.govacs.org

Structure Activity Relationship Sar Studies of Thiazole Carbamate Derivatives

Impact of Substituent Variation on Biological Efficacy

The biological activity of thiazole-carbamate derivatives is highly sensitive to the nature and position of various substituents on the molecular scaffold. researchgate.net Modifications at the carbamate (B1207046) portion and the thiazole (B1198619) ring can dramatically alter the compound's potency and interaction with biological targets. researchgate.netnih.gov

Modification at the Pentyl Chain of the Carbamate Moiety

The alkyl group of the carbamate ester, such as the pentyl chain in pentyl N-(1,3-thiazol-2-yl)carbamate, plays a significant role in modulating biological activity, primarily through its influence on lipophilicity and steric interactions within the target's binding site.

In studies of related N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides, the presence of the pentyl group was found to be a key determinant for high affinity and selectivity towards cannabinoid CB2 receptors. nih.gov This suggests that an alkyl chain of this length effectively occupies a hydrophobic pocket in the receptor, enhancing binding. While this example is on a benzothiazole, the principle of an optimal alkyl chain length for fitting into hydrophobic pockets is a common theme in drug design.

Research on other thiazole-2-carbamates has also demonstrated the importance of the substituent attached to the carbamate oxygen. For instance, comparing methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate with its homoanalog, which has a longer ethyl chain, revealed differences in antifilarial activity, underscoring the impact of chain length on biological outcomes. researchgate.net The synthesis of various carbamates from 2-aminothiazoles with different chloroformates further highlights that this position is a key site for modification to tune the molecule's properties. iaea.org Generally, varying the length, branching, or cyclization of the alkyl chain can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Influence of Substituents on the Thiazole Ring (e.g., Aryl/Alkyl Groups at C-4, C-5)

Substitutions on the thiazole ring itself, particularly at the C-4 and C-5 positions, are critical for determining biological efficacy. The electronic and steric properties of these substituents directly influence how the molecule interacts with its target. researchgate.net

Alkyl Groups: The introduction of small alkyl groups, such as methyl, at the C-4 position is a common strategy. Studies on 2-Amino-4-Methylthiazole analogues have shown that this substitution can lead to potent antimicrobial agents. nih.gov In some contexts, substituents larger than a methyl group at the C-4 position are well-tolerated, with lipophilic groups often leading to improved activity, as seen in certain DNA gyrase inhibitors. nih.gov

Other Functional Groups: The introduction of electron-withdrawing groups, such as a bromine atom on a phenyl substituent, has been found to be essential for the antimicrobial activity of certain thiazole derivatives. nih.gov In other cases, a hydroxyethyl (B10761427) side chain at the C-4 position provides a handle for further chemical modifications and can influence binding through hydrogen bonds. mdpi.comresearchgate.net

The collective findings indicate that the C-4 and C-5 positions are key points for modification to enhance potency and modulate the mechanism of action. fabad.org.trnih.gov

Table 1: Effect of Thiazole Ring Substitution on Anticancer Activity

Compound Substituent at C-4 of Thiazole Other Substituents Activity (IC₅₀) Cell Line Source
4c 4-hydroxy-3-methoxybenzylidene hydrazinyl at C-2 5H-one 2.57 µM MCF-7 researchgate.net
3g -CH₃ 2-amino, 5-carboxylate with 4-fluorophenyl amide 0.037 µM (MAGL inhibition) - researchgate.net

| 13 | Phenyl with m,p-dimethyl substitution | - | Potent Cytotoxicity | - | nih.gov |

Role of Modifications on the Carbamate Nitrogen Atom

The nitrogen atom of the carbamate linker (–NH–C(O)O–) is a crucial pharmacophoric element. Its proton (N-H) often acts as a hydrogen bond donor, forming key interactions that anchor the molecule within its biological target's binding site.

Crystallographic studies of phenyl N-(1,3-thiazol-2-yl)carbamate reveal that the N-H group participates in intermolecular hydrogen bonding, which stabilizes the crystal lattice. nih.govresearchgate.net This capacity for hydrogen bonding is often translated to drug-receptor interactions. Furthermore, conformational studies of peptides containing a thiazole-amino acid motif show that a stabilizing intramolecular hydrogen bond often forms between the amide N-H and the thiazole's nitrogen atom (N–H⋯NTzl). nih.gov This interaction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

The chemical nature of the 2-amino group on a thiazole ring is complex; its nucleophilicity is considered weak because the nitrogen's lone pair participates in conjugation with the aromatic thiazole ring. researchgate.net This electronic feature is fundamental to the molecule's reactivity and interactions. Therefore, modifications that would replace the N-H proton could disrupt essential hydrogen bonds and alter the electronic distribution, likely having a profound, and often detrimental, effect on biological activity.

Elucidation of Essential Pharmacophoric Features

A pharmacophore model for thiazole-carbamate derivatives can be constructed by identifying the structural features consistently required for biological activity.

The essential components include:

The Thiazole Ring: This aromatic heterocycle serves as the central scaffold, correctly positioning the other functional groups for interaction with the target. researchgate.netglobalresearchonline.net Its unique electronic properties, stemming from the presence of both sulfur and nitrogen, contribute to its binding capabilities. nih.govnih.gov

The Carbamate Linker: The -NH-C(O)O- group is not merely a spacer. The N-H group is a critical hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govnih.gov This linker provides both the structural rigidity and the specific interactions needed for potent inhibition, as seen in DNA gyrase inhibitors where the carbamate forms a hydrogen bond with an asparagine residue. nih.gov

The Ester Group: The group attached to the carbamate oxygen (e.g., the pentyl chain) primarily interacts with hydrophobic regions of the binding site. The size and lipophilicity of this group must be optimized for maximal van der Waals contact and desolvation effects. nih.gov

Substituents on the Thiazole Ring: Specific substitutions at the C-4 and C-5 positions are often required for high potency. These can range from small alkyl groups to larger aryl moieties, which can provide additional hydrophobic or π-stacking interactions. nih.govnih.gov

For AMPA receptor modulators, the pharmacophore consists of a thiazole-4-carboxamide (B1297466) core connected to methoxyphenyl groups, where the number and position of the methoxy (B1213986) substituents are crucial for binding efficiency. mdpi.com

Correlations Between Structural Features and Target Selectivity

Fine-tuning the structure of thiazole-carbamate derivatives can lead to significant improvements in target selectivity, which is crucial for minimizing off-target effects.

Receptor Subtype Selectivity: In the development of cannabinoid receptor agonists, specific N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives showed remarkable selectivity for the CB2 receptor over the CB1 receptor. Compound 6d in one such study, a 3-(trifluoromethyl)benzamide (B157546) derivative, exhibited a selectivity index (Kᵢ hCB1/Kᵢ hCB2) of 429, demonstrating that specific aryl carboxamide substitutions are key to achieving high CB2 selectivity. nih.gov

Enzyme Isoform Selectivity: Thiazole carboxamide derivatives have been investigated as cyclooxygenase (COX) inhibitors. By modifying the substituents, selectivity for COX-2 over COX-1 can be achieved. For example, one derivative with three methoxy groups on a phenyl ring showed a COX-2 selectivity ratio of 2.766, indicating a preference for the inducible inflammatory enzyme over the constitutive isoform. nih.gov

Species Selectivity: In the field of antibacterials, structural modifications have led to compounds that are potent inhibitors of bacterial enzymes, such as DNA gyrase and topoisomerase IV, while having little to no effect on the corresponding human topoisomerase II. nih.gov This selectivity is vital for creating safe and effective antibiotics.

Table 2: Examples of Target Selectivity in Thiazole Derivatives

Compound Series Target Structural Feature for Selectivity Selectivity Achieved Source
N-(benzo[d]thiazol-2(3H)-ylidene) carboxamides Cannabinoid Receptors 3-(Trifluoromethyl)benzamide substitution 429-fold for CB2 over CB1 nih.gov
Thiazole carboxamides COX Enzymes Trimethoxyphenyl group 2.766-fold for COX-2 over COX-1 nih.gov

Rational Design Principles for Enhanced Activity

The SAR data gathered for thiazole-carbamate derivatives have led to the formulation of rational design principles aimed at creating new compounds with enhanced potency and selectivity. researchgate.net

Key design principles include:

Structure-Based Design: When the 3D structure of a target is known, computational docking can be used to predict how different derivatives will bind. This allows for the rational introduction of functional groups that can form specific hydrogen bonds or hydrophobic interactions with target residues, as demonstrated in the design of GlcN-6-P synthase inhibitors. nih.gov

Pharmacophore-Guided Synthesis: Based on an established pharmacophore model, new molecules can be synthesized that retain the essential features for activity while exploring novel chemical space in non-critical regions. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a molecule's metabolic stability, toxicity profile, or potency. For example, a sulfonamide moiety can be used as a bioisostere for a carboxylic acid group. nih.gov

SAR-Driven Optimization: A systematic modification of different parts of the lead compound—the alkyl chain, the thiazole substituents, and the groups attached to any aryl rings—allows for the empirical determination of the optimal structure. This iterative process was used to develop potent CB2 agonists and fungicides. nih.govnih.gov For example, identifying that lipophilic groups at C-4 of the thiazole enhance activity against certain targets provides a clear path for optimization. nih.gov

By applying these principles, researchers can more efficiently navigate the complex chemical landscape of thiazole-carbamate derivatives to develop novel therapeutic agents with improved biological profiles. nih.govresearchgate.net

Biological and Mechanistic Studies of Thiazole Carbamate Compounds Excluding Clinical Data

Enzyme Inhibition Studies and Mechanistic Insights

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

No published studies were found that specifically detail the in vitro inhibition assays or mechanistic characterization of acetylcholinesterase or butyrylcholinesterase by pentyl N-(1,3-thiazol-2-yl)carbamate. While the carbamate (B1207046) functional group is a known pharmacophore for cholinesterase inhibitors, and various thiazole-containing molecules have been explored for this activity, data for the pentyl-substituted thiazolyl carbamate is not present in the available literature.

There is no available data from in vitro inhibition assays to quantify the potency (e.g., IC₅₀ values) of this compound against acetylcholinesterase or butyrylcholinesterase.

Without experimental data, the mechanistic characterization of how this compound might interact with and inhibit cholinesterases remains speculative. Research on other carbamates suggests a mechanism involving the carbamylation of a serine residue in the enzyme's active site, leading to temporary inactivation. However, specific kinetic studies and binding analyses for the title compound have not been reported.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There are no specific studies detailing the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH). The carbamate moiety is present in several known FAAH inhibitors, but research has not been extended to this specific thiazole (B1198619) derivative according to publicly available data.

Carbonic Anhydrase (CA) Inhibition

No research findings were located that assess the ability of this compound to inhibit any of the carbonic anhydrase isoforms. The primary pharmacophore for typical CA inhibitors is a sulfonamide group, which is absent in this compound.

Lipoxygenase (LOX) Inhibition

The inhibitory potential of this compound against lipoxygenase (LOX) enzymes has not been reported in the scientific literature. While some heterocyclic compounds, including certain thiazole derivatives, have been investigated as LOX inhibitors, no such data exists for this specific molecule.

HIV-1 Enzyme Inhibition (Reverse Transcriptase, RNase H)

Thiazole derivatives have been identified as inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. The RT enzyme possesses both DNA polymerase and ribonuclease H (RNase H) activities, both of which are critical for converting the viral RNA genome into double-stranded DNA.

Certain thiocarbamates were identified as allosteric inhibitors that can block both the DNA polymerase and RNase H functions of reverse transcriptase. mdpi.comsemanticscholar.org Similarly, benzisothiazolone derivatives containing a thiazole moiety have been shown to inhibit both RT DNA polymerase and RNase H activity. mdpi.comsemanticscholar.org For instance, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate demonstrated antiviral activity by inhibiting both functions of the RT enzyme. mdpi.com

Kinetic studies of some (benzo[d]thiazol-2-yl)thiazolidin-4-one derivatives indicate an uncompetitive mode of inhibition for the most active compounds, suggesting they bind to an allosteric site on the enzyme. researchgate.net This is a desirable characteristic as mutations affecting traditional non-competitive inhibitors may not impact the activity of these compounds. researchgate.net In contrast, less active derivatives from the same series exhibited a competitive mode of action. researchgate.net

Compound ClassTarget EnzymeInhibition TypeNotable DerivativesRef
ThiocarbamatesHIV-1 RT (Polymerase & RNase H)AllostericGeneral Class mdpi.comsemanticscholar.org
BenzisothiazolonesHIV-1 RT (Polymerase & RNase H)Multifunctionalethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate mdpi.com
(Benzo[d]thiazol-2-yl)thiazolidin-4-onesHIV-1 RTUncompetitive/CompetitiveHalogen-substituted derivatives researchgate.net

Mycobacterial Methionine Aminopeptidase 1 (MetAP1) Inhibition

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. In Mycobacterium tuberculosis, the causative agent of tuberculosis, MetAP1 is a prominent drug target. nih.gov

Researchers have designed and synthesized pyrazine-based inhibitors targeting mycobacterial methionine aminopeptidase 1 (MtMetAP1). nih.gov High inhibitory activity was observed for 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, particularly those with a 2-substituted benzamide substituent. nih.gov The extent of this inhibition was found to be strongly dependent on the metal cofactor used in the assay, with the highest inhibition observed in the presence of Ni²⁺. nih.gov While several of these compounds showed high inhibition of the isolated enzyme, they demonstrated mediocre potency against live M. tuberculosis. nih.gov

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various immune cell receptors. mdpi.comnih.gov As a key mediator in immune signaling, Syk has become an attractive target for treating autoimmune and inflammatory diseases. mdpi.comnih.govmedchemexpress.com

Thiazole-containing compounds have been explored as Syk inhibitors. Optimization of a series of potent and kinome-selective carbon-linked carboxamide Syk inhibitors has been described. nih.gov An initial picolinamide series of Syk inhibitors was halted due to mutagenicity risks, which was overcome by modifying the scaffold. nih.gov RO9021, a novel ATP-competitive inhibitor of Syk, has demonstrated reasonable kinase selectivity and potency. nih.gov

Inhibitor TypeTargetPotency/SelectivityRef
Carbon-linked carboxamidesSpleen Tyrosine Kinase (Syk)Highly potent and kinome selective nih.gov
RO9021Spleen Tyrosine Kinase (Syk)ATP-competitive, IC₅₀ of 2.9 nM nih.gov
Syk Inhibitor (Oxindole compound)Spleen Tyrosine Kinase (Syk)ATP-competitive, IC₅₀ = 14 nM

Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govnih.gov A screening of a compound library led to the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC. nih.govnih.govresearchgate.net

The initial hit, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, and its analogs were characterized at ZAC expressed in Xenopus oocytes. nih.gov One potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a roughly equipotent antagonist of ZAC signaling evoked by both Zn²⁺ and H⁺ ions, as well as the channel's spontaneous activity. nih.govnih.gov The slow onset of its channel-blocking effect suggests a state-dependent inhibition. nih.govresearchgate.net Further studies indicated that these N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov

Signal Peptidase IB (SpsB) Inhibition

Staphylococcus aureus signal peptidase IB (SpsB) is an essential enzyme involved in protein secretion and is a target for antibacterial agents. nih.gov While the outline specifies inhibition, recent research has also explored the activation of this enzyme. Studies have investigated the mechanism of small molecule-induced activation of SpsB. For example, the antibiotic compound PK150 was found to bind to an allosteric pocket near the active site, shielding the catalytic dyad from excess water and thereby stimulating enzyme activity. nih.gov

In Vitro Biological Activity in Cellular Models

The therapeutic potential of thiazole-carbamate compounds has been further evaluated in various cellular models, particularly for their anticancer properties.

Anticancer Activity against Specific Cell Lines (e.g., MCF-7, PC3, HT29, SKNMC, DLBCL)

Thiazole derivatives have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Numerous studies have reported the efficacy of thiazole-containing compounds against the MCF-7 breast cancer cell line. nih.govmdpi.comnih.govnih.gov

A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potent activity, with compound 4c having an IC₅₀ value of 2.57 ± 0.16 µM, which was more potent than the standard drug Staurosporine. mdpi.com This compound was also found to induce cell cycle arrest and apoptosis. mdpi.com

A synthesized disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) exhibited strong cytotoxic effects against MCF-7 cells. nih.gov

Triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were evaluated, showing they could induce G2/M cell cycle arrest and apoptosis in MCF-7 cells. nih.gov

PC3 (Prostate Cancer): Thiazolo[3,2-a]pyridine derivatives have shown significant anti-cancer activities, acting as inducers of apoptosis and inhibitors of cell growth, particularly in the PC-3 cell line. researchgate.net

HT29 (Colon Carcinoma): While some thiazole-5-carboxamide derivatives were tested against HCT-8, a similar colon cancer cell line, they generally exhibited low inhibitory effects. mdpi.comresearchgate.net

The anticancer potential of thiazole derivatives is often attributed to their ability to inhibit various biological targets crucial for cancer cell survival and proliferation, such as kinases and anti-apoptotic proteins. researchgate.net

Anticancer Activity of Thiazole Derivatives on MCF-7 Cell Line

Compound Series Key Findings IC₅₀ (µM) Ref
Hydrazinyl-thiazolones More potent than Staurosporine; induces apoptosis 2.57 ± 0.16 mdpi.com
Pyrano[2,3-d] thiazoles Strong cytotoxic activity Not specified nih.gov
Triazole-linked benzo[d]thiazol-2-amines Induces G2/M cell cycle arrest and apoptosis Not specified nih.gov
Cytotoxicity and Antiproliferative Effects

No studies were found that investigated the cytotoxic or antiproliferative effects of this compound on any cell lines.

Induction of Apoptosis and Cell Cycle Modulation

There is no available research on whether this compound induces apoptosis or modulates the cell cycle.

Modulation of Cellular Pathways (e.g., NF-κB activation, mitochondrial ISR, GlcCer synthesis)

The effects of this compound on cellular pathways such as NF-κB activation, mitochondrial integrated stress response (ISR), or glucosylceramide (GlcCer) synthesis have not been reported in the scientific literature.

Antimicrobial Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative, Mycobacterium tuberculosis, MRSA, E. coli)

No data is available regarding the antimicrobial activity of this compound against any bacterial strains.

Antibacterial Spectrum

The antibacterial spectrum for this compound is undefined, as no studies have been published on this topic.

Mechanisms of Action on Bacterial Targets

There is no information on the potential mechanisms of antibacterial action for this compound.

Investigations into Resistance Mechanisms

No investigations into bacterial resistance mechanisms against this compound have been conducted.

No specific studies on the biological and mechanistic properties of this compound have been identified in publicly available research.

Extensive searches for scientific literature detailing the biological and mechanistic studies of the specific chemical compound this compound have yielded no dedicated research articles or datasets. Consequently, a detailed analysis of its antiviral, antiplasmodial, anti-inflammatory, and antioxidant activities, as well as its selectivity profiling against multiple biological targets, cannot be provided at this time.

The field of medicinal chemistry frequently investigates compounds containing thiazole and carbamate moieties for a wide range of therapeutic applications. Thiazole rings are a common feature in many biologically active molecules, and their derivatives have been explored for various pharmacological properties. Similarly, the carbamate functional group is present in numerous approved drugs and investigational compounds.

However, for the specific molecule, this compound, there is a notable absence of published research focusing on its biological effects. This indicates that this particular compound may not have been a primary focus of drug discovery and development efforts, or any research conducted has not been made publicly available. Without experimental data from in vitro or in vivo studies, any discussion of its potential biological activities would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Further research would be necessary to elucidate the potential therapeutic properties of this compound. Such studies would typically involve a series of laboratory-based assays to determine its efficacy and mechanism of action against various diseases and biological targets. Until such research is conducted and published, a comprehensive article on the biological and mechanistic studies of this specific compound cannot be generated.

Advanced Research Perspectives and Future Directions

Development of Novel Therapeutic Lead Compounds

The thiazole (B1198619) nucleus is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comnih.gov The N-(1,3-thiazol-2-yl)carbamate framework serves as a promising starting point for generating lead compounds, which are molecules that show a desired biological activity and can be further optimized into drug candidates.

Research into 2-aminothiazole (B372263) derivatives has led to the identification of potent inhibitors for various enzymes. mdpi.com For instance, derivatives containing the thiazole core have shown significant potential as anticancer agents by targeting enzymes crucial for tumor growth and proliferation. mdpi.com The development of these compounds often begins with a hit from a high-throughput screen, which is then chemically modified to improve its drug-like properties, a process where the pentyl N-(1,3-thiazol-2-yl)carbamate structure offers significant flexibility.

Optimization Strategies for Potency and Selectivity

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to act on a specific target without affecting others). For thiazole-based compounds, this involves modifying the substituents on the thiazole ring and the carbamate (B1207046) group.

A key optimization strategy involves leveraging specific molecular interactions within the target's binding site. For example, in a series of thiazole derivatives targeting the bacterial enzyme GyrB, the carbamate group was found to be crucial for potency. It forms an additional hydrogen bond with an asparagine residue (Asn46) in the enzyme's active site, leading to highly potent enzymatic inhibition with Ki values in the nanomolar to low micromolar range. nih.gov

Selectivity is another critical parameter. The thiazole scaffold has been successfully modified to achieve high selectivity for different biological targets. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were developed as potent and selective inhibitors of KDR kinase, a receptor involved in angiogenesis. nih.gov Similarly, N-(thiazol-2-yl)benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical ion channel, demonstrating no significant activity at other related receptors. semanticscholar.org These examples underscore the capacity to fine-tune the thiazole scaffold to achieve highly specific biological activity.

Exploration of New Biological Targets and Disease Applications

The versatility of the thiazole scaffold allows for its application against a wide array of biological targets and diseases. While initial studies may focus on one area, the core structure can be adapted to address entirely new therapeutic applications. Thiazole derivatives have demonstrated a remarkable breadth of biological activities. nih.gov

The table below summarizes some of the validated and potential biological targets for compounds containing the N-(1,3-thiazol-2-yl) moiety, highlighting the broad therapeutic potential.

Target ClassSpecific TargetPotential Disease ApplicationReference
Bacterial Enzymes DNA Gyrase B (GyrB)Bacterial Infections nih.gov
Kinases VEGFR-2, KDR KinaseCancer (Breast) mdpi.comnih.gov
Ion Channels Zinc-Activated Channel (ZAC)Neurological Disorders semanticscholar.org
DNA Repair Enzymes Poly ADP-ribose polymerase (PARP)Cancer mdpi.com
Viral Proteins Main Protease (Mpro), RdRpViral Infections (e.g., SARS-CoV-2) nih.gov
Parasitic Enzymes Sterol Biosynthesis EnzymesChagas Disease researchgate.net

This diversity suggests that this compound and its analogs could be explored for new applications beyond their initial intended use. For example, its potential as an anticancer agent could be investigated by screening it against a panel of cancer cell lines and related targets like VEGFR-2 or PARP. mdpi.commdpi.com Furthermore, given the activity of similar heterocyclic compounds against viral proteins, exploring its efficacy as an antiviral agent, for instance against SARS-CoV-2 targets, presents another future direction. nih.gov

Integration of Advanced Computational Methods in Drug Discovery

Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the process and reduce costs. nih.govnih.gov These computational methods are broadly classified into structure-based and ligand-based approaches and are integral to identifying and optimizing lead compounds. nih.govresearchgate.net

For a scaffold like this compound, CADD can be applied in several ways:

Molecular Docking: If the 3D structure of a target protein is known, docking simulations can predict how the compound binds within the active site. nih.gov This was used to postulate the binding mode of N-(1,3-thiazol-2-yl)pyridin-2-amines in KDR kinase, providing insights into structure-activity relationships. nih.gov

Virtual Screening: Large digital libraries of compounds can be rapidly screened against a target's structure to identify potential hits before undertaking costly and time-consuming laboratory synthesis. nih.gov

Pharmacophore Modeling: When the target structure is unknown, a pharmacophore model can be built based on the chemical features of known active molecules. This model then serves as a template to search for new compounds with similar features. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. nih.govresearchgate.net

The use of in silico studies for thiazole derivatives has been demonstrated in the development of anti-breast cancer agents, where docking was used to evaluate binding to targets like VEGFR-2. mdpi.com

Innovations in Synthetic Methodologies for Diversification

The ability to synthesize a wide variety of analogs of a lead compound is essential for establishing structure-activity relationships (SAR) and optimizing its properties. The synthesis of this compound can be achieved through a straightforward and established chemical reaction.

A common method involves the reaction of 2-aminothiazole with a suitable chloroformate. nih.gov For the title compound, this would involve reacting 2-aminothiazole with pentyl chloroformate, likely in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net A similar procedure is used to create related structures, such as benzyl (B1604629) N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, highlighting the robustness of this synthetic route. mdpi.com

To create chemical diversity, innovative synthetic methodologies are constantly being explored. This includes:

Combinatorial Chemistry: Using automated techniques to rapidly synthesize large libraries of related compounds by varying the substituents on the thiazole ring or altering the carbamate portion.

Novel Cyclization Reactions: Developing new ways to construct the thiazole ring itself, allowing for the introduction of different functional groups. For example, reacting α-bromoketone derivatives with thiosemicarbazones is a known method for producing complex thiazole structures. nih.gov

Post-synthesis Modification: Modifying a pre-formed thiazole-carbamate scaffold to add further complexity, such as the [2+3]-cyclocondensation reactions used to create pyridine-thiazole hybrids. mdpi.com

These innovative approaches enable the creation of diverse chemical libraries, which are crucial for discovering compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Understanding Resistance Mechanisms and Overcoming Challenges in Target Validation

A significant hurdle in drug development is the emergence of resistance, particularly in antimicrobial and anticancer therapies. Even if a compound is highly potent against its isolated target enzyme, it may not be effective against a whole organism or cell. This discrepancy often arises from resistance mechanisms or other challenges in target validation.

A clear example of this is seen with thiazole-based GyrB inhibitors. While certain thiazolyl carbamate derivatives showed potent inhibition of the GyrB enzyme, they lacked antibacterial activity against whole bacterial cells. nih.gov This was attributed to the presence of efflux pumps, which are membrane proteins that actively transport the compound out of the bacterial cell, preventing it from reaching its intracellular target. nih.gov Biofilms, which are communities of bacteria encased in a protective matrix, present another layer of resistance that is often a thousand times greater than that of individual planktonic cells. nih.gov

Overcoming these challenges requires a multi-faceted approach:

Identifying Resistance Mechanisms: Studying how cells or organisms develop resistance to a class of compounds is crucial for designing next-generation drugs that can evade these mechanisms.

Target Validation in Complex Systems: Moving beyond simple enzymatic assays to cellular and in vivo models early in the discovery process can help identify compounds with a higher likelihood of clinical success.

Developing Efflux Pump Inhibitors: Co-administering the therapeutic agent with a compound that blocks efflux pumps is a strategy to restore activity.

Improving Permeability: Modifying the chemical structure of the lead compound to enhance its ability to cross cell membranes and avoid recognition by efflux pumps.

Understanding and addressing these resistance mechanisms and validation challenges are critical for the successful translation of a promising lead compound like this compound into a clinically effective drug.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pentyl N-(1,3-thiazol-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling a thiazol-2-amine derivative with pentyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a base). Reaction optimization may include:

  • Varying solvents (e.g., dichloromethane vs. tetrahydrofuran) to improve solubility of intermediates.
  • Adjusting temperature (0–25°C) to control side reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS.
    • Key Characterization : Post-synthesis, use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm carbamate formation (e.g., carbonyl resonance at ~155–160 ppm) and IR spectroscopy for the C=O stretch (~1700 cm1^{-1}) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : HPLC or GC-MS to quantify purity (>95% recommended for biological assays).
  • Elemental Analysis : Verify molecular formula (e.g., C9H13N2O2S_9 \text{H}_{13}\text{N}_2\text{O}_2\text{S}) with ≤0.4% deviation.
  • Single-Crystal X-ray Diffraction (SC-XRD) : For unambiguous structural confirmation, grow crystals in a solvent system (e.g., ethyl acetate/hexane) and refine using programs like SHELXL .

Q. What spectroscopic techniques are most effective for studying hydrogen-bonding interactions in this compound?

  • Methodology :

  • IR Spectroscopy : Identify N–H and O–H stretches (3200–3500 cm1^{-1}) indicative of hydrogen bonding.
  • SC-XRD : Analyze intermolecular interactions (e.g., N–H···O or O–H···N) in the crystal lattice using graph-set analysis .
  • Solid-State NMR : Probe hydrogen-bonding networks via 1H^1 \text{H} chemical shifts and cross-polarization dynamics.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural refinement of this compound?

  • Methodology :

  • Twinning : Use the TWIN/BASF commands in SHELXL to model overlapping domains.
  • Disordered Solvents/Moieties : Apply PART and SUMP restraints to refine occupancy ratios.
  • Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) using CCDC’s Mercury or PLATON .
    • Example : In related thiazole carbamates, disorder in the pentyl chain was resolved by partitioning the moiety into two conformers with 60:40 occupancy .

Q. What computational approaches are suitable for predicting the biological activity of this carbamate derivative?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450 or kinases).
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps from DFT calculations) with experimental IC50_{50} values.
  • MD Simulations : Assess binding stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Q. How can contradictory data in biological assays (e.g., inconsistent IC50_{50} values) be systematically addressed?

  • Methodology :

  • Dose-Response Replicates : Perform triplicate assays under standardized conditions (pH, temperature).
  • Control Experiments : Test for off-target effects using knockout cell lines or enzyme inhibitors.
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., trifluoroethyl or benzyl carbamates) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.